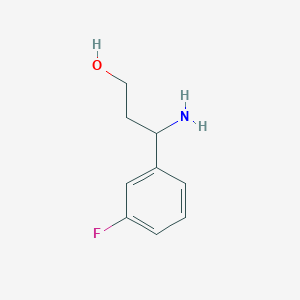

3-Amino-3-(3-fluorophenyl)propan-1-ol

Descripción

Propiedades

IUPAC Name |

3-amino-3-(3-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLXAQLZFPYYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659655 | |

| Record name | 3-Amino-3-(3-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683221-07-0 | |

| Record name | 3-Amino-3-(3-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis and Preparation

The synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol typically involves asymmetric synthesis methods to ensure the correct chiral configuration. These methods often include the use of chiral catalysts or auxiliaries to achieve high enantiomeric purity. Continuous flow reactors and automated systems can enhance the efficiency and scalability of production processes. Purification techniques such as recrystallization and chromatography are employed to achieve high-purity products.

Method for Preparing Optically Active 3-amino-1-phenylpropanol Derivatives

A method for preparing optically active 3-amino-1-phenylpropanol derivatives can be used as an intermediate in pharmaceutical production. This method involves a reduction reaction.

In vivo Formulation Preparation of (R)-1-(3-Fluorophenyl)propan-1-amine-HCl

To prepare an in vivo formulation of (R)-1-(3-Fluorophenyl)propan-1-amine-HCl, follow these steps:

- Dissolve the drug in DMSO to create a master liquid. The necessary amount of DMSO depends on the desired master liquid concentration.

- Add PEG300 to the DMSO master liquid, mix, and clarify. The volume of PEG300 needed will vary.

- Add Tween 80, mix, and clarify. The volume of Tween 80 needed will vary.

- Add ddH2O, mix, and clarify. The volume of ddH2O needed will vary.

Alternatively, after creating the DMSO master liquid, you can add corn oil, mix, and clarify.

It is important to ensure the liquid is clear before adding the next solvent and to add the solvents in the correct order. Physical methods such as vortexing, ultrasound, or a hot water bath can be used to aid dissolving.

Complete Stock Solution Preparation

| 1 mg | 5 mg | 10 mg | |

|---|---|---|---|

| 1 mM | 5.2726 mL | 26.363 mL | 52.7259 mL |

| 5 mM | 1.0545 mL | 5.2726 mL | 10.5452 mL |

| 10 mM | 0.5273 mL | 2.6363 mL | 5.2726 mL |

Properties of (R)-2-Amino-3-(3-fluorophenyl)propan-1-ol

(R)-2-Amino-3-(3-fluorophenyl)propan-1-ol is a chiral organic compound with potential biological activities. The fluorine atom enhances lipophilicity and stability, which are crucial for interactions with biological targets.

- Molecular Formula: \$$C9H{12}FNO\$$

- Molecular Weight: 169.20 g/mol

- IUPAC Name: (2R)-2-amino-3-(3-fluorophenyl)propan-1-ol

- CAS No.: VC13600918

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-3-(3-fluorophenyl)propan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide.

Reduction: The compound can be further reduced to form 3-Amino-3-(3-fluorophenyl)propan-1-amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 3-Oxo-3-(3-fluorophenyl)propan-1-ol.

Reduction: 3-Amino-3-(3-fluorophenyl)propan-1-amine.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Amino-3-(3-fluorophenyl)propan-1-ol is utilized as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to interact with neurotransmitter receptors makes it a candidate for drug development aimed at conditions such as depression and anxiety.

Organic Synthesis

This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly valuable in synthesizing compounds with specific biological activities, including enzyme inhibitors .

Biological Studies

Research indicates that this compound exhibits antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown significant inhibitory effects against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 6 to 12 μg/mL. The mechanism involves disrupting bacterial cell wall synthesis.

- Anticancer Effects : In vitro studies suggest potent cytotoxicity against human leukemia cells, with an IC50 value of approximately 0.5 μM. This suggests potential use as a therapeutic agent in oncology by modulating pathways related to apoptosis and cell cycle regulation.

Antimicrobial Activity Study

A recent study published in MDPI evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, demonstrating strong potential compared to conventional treatments.

Anticancer Research

Research focusing on the compound's effects on human leukemia cells reported an IC50 value of approximately 0.5 μM, indicating its potential as a therapeutic agent in oncology.

Mecanismo De Acción

The mechanism of action of 3-Amino-3-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 3-Amino-3-(3-fluorophenyl)propan-1-ol with structurally related amino alcohols, highlighting differences in substituents, molecular properties, and applications.

Structural and Functional Differences

- Fluorine vs. Methoxy groups (e.g., 3-methoxyphenyl derivative) improve solubility but may reduce metabolic stability .

- Nitro and Trifluoromethyl Groups : The nitro group in 3-fluoro-4-nitro derivative introduces reactivity for further synthetic modifications, while trifluoromethyl groups enhance metabolic resistance and binding affinity in drug candidates .

Actividad Biológica

3-Amino-3-(3-fluorophenyl)propan-1-ol, also known by its CAS number 683221-07-0, is a chiral amino alcohol that has garnered attention for its potential biological activities. This compound features an amino group, a hydroxyl group, and a fluorinated phenyl ring, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula of this compound is CHFNO, with a molecular weight of 169.2 g/mol. The compound exists as a colorless to pale yellow liquid or solid at room temperature, with varying melting points based on purity levels .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group facilitates hydrogen bonding with active site residues, while the fluorophenyl group engages in hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

- Gene Expression Modulation: It can influence gene expression through interactions with transcription factors or regulatory proteins.

- Cell Signaling Pathways: The compound may affect cell signaling pathways, altering cellular responses and metabolic processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antineoplastic Activity

Studies have highlighted the potential of this compound in cancer treatment. It has been investigated for its role in inhibiting the activity of SMYD2, a protein implicated in cancer progression through protein methylation. By targeting SMYD2, this compound may suppress tumor growth and enhance therapeutic efficacy against certain cancers .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties. It has been explored for its potential in treating synucleinopathies—disorders characterized by the accumulation of alpha-synuclein protein—by modulating neuroinflammatory responses and promoting neuronal survival .

Research Findings and Case Studies

Several studies have documented the biological effects and therapeutic potentials of this compound:

Dosage and Toxicity

The dosage effects of this compound vary significantly across different biological systems. Lower doses may exhibit minimal effects, while higher concentrations could lead to cellular toxicity or adverse reactions. It is crucial to determine the appropriate dosage to maximize therapeutic benefits while minimizing risks .

Q & A

Q. What are the established synthetic routes for 3-Amino-3-(3-fluorophenyl)propan-1-ol?

The synthesis typically involves two primary methodologies:

- Nitro Group Reduction : Reduction of 3-(3-fluorophenyl)-2-nitropropene using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) at controlled temperatures (20–50°C). This method yields the amino alcohol after workup .

- Catalytic Hydrogenation : Industrial-scale production employs hydrogen gas with palladium on carbon (Pd/C) as a catalyst under high pressure (2–5 atm). This method enhances yield and scalability .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR for backbone structure elucidation; ¹⁹F NMR to confirm fluorine position and purity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₉H₁₂FNO, MW 169.20 g/mol) .

- Infrared (IR) Spectroscopy : Identification of hydroxyl (-OH) and amino (-NH₂) functional groups via O-H and N-H stretching bands .

Q. What safety precautions are critical when handling this compound?

- Acute Toxicity : Use PPE (gloves, goggles) to avoid oral, dermal, or inhalation exposure (H302, H315, H319) .

- Storage : Store in a cool, dry environment (<25°C) away from oxidizing agents. Stability data suggest no decomposition under recommended conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst Screening : Compare Pd/C, Raney Ni, or PtO₂ for hydrogenation efficiency. Pd/C typically achieves >80% conversion .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nitro group reduction kinetics versus ethanol .

- Temperature Control : Lower temperatures (0–10°C) minimize side reactions during LiAlH₄ reductions .

Q. How to resolve contradictions in reported biological activity data?

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular Docking : Simulate binding modes using software like AutoDock Vina, focusing on the fluorophenyl group’s hydrophobic interactions and amino group’s hydrogen bonding .

- QSAR Modeling : Compare substituent effects (e.g., 3-F vs. 4-F phenyl) on binding affinity using Hammett σ constants .

Q. How does the 3-fluorophenyl substituent influence pharmacological properties compared to other halogenated analogs?

- Electron-Withdrawing Effects : Fluorine’s electronegativity enhances metabolic stability and membrane permeability versus chloro or methyl analogs.

- Bioisosterism : Replace 3-F with 4-F or Cl in SAR studies to assess potency shifts in enzyme inhibition assays .

Q. What strategies achieve enantiomeric purity in asymmetric synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.